Sodium Borate

Description

Properties

IUPAC Name |

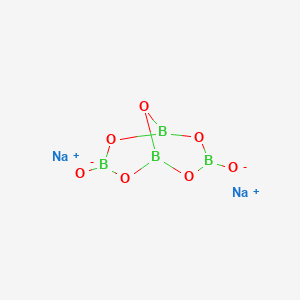

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFMSUEHSUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2B4O7, B4Na2O7 | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-70-8 (di-hydrochloride heptahydrate) | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101014358 | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium borate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20 °C, 0 mmHg (approx) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |

CAS No. |

1330-43-4, 1310383-93-7, 12267-73-1 | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetraborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraboron disodium heptaoxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

chemical properties of sodium borate for research applications

An In-Depth Technical Guide to the Chemical Properties and Research Applications of Sodium Borate

Authored by: A Senior Application Scientist

Abstract

This compound, colloquially known as borax, is a multifaceted inorganic salt with a rich history of applications extending from industrial processes to the frontiers of biomedical research. This technical guide provides an in-depth exploration of the core chemical properties of this compound and elucidates how these characteristics are leveraged in sophisticated research applications. We will dissect its structural chemistry, buffering capabilities, and its unique reactivity with diol-containing molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but the causal scientific principles that underpin its utility in molecular biology, drug delivery systems, and materials science.

Fundamental Chemical Properties of this compound

This compound is a salt of boric acid. In its most common form, sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), the structure is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O.[1] This reveals the core structural unit: a tetraborate anion [B₄O₅(OH)₄]²⁻, which contains two tetrahedral and two trigonal boron atoms bridged by oxygen atoms. This complex structure is fundamental to its chemical behavior.

Hydration States and Physical Properties

This compound exists in several hydration states, each with distinct physical properties critical for experimental design and reagent preparation. The most common forms are the decahydrate, pentahydrate, and anhydrous salt.

| Property | Sodium Tetraborate Decahydrate | Sodium Tetraborate Anhydrous |

| Formula | Na₂B₄O₇·10H₂O | Na₂B₄O₇ |

| IUPAC Name | Sodium tetraborate decahydrate[2] | Sodium tetraborate |

| Molar Mass | 381.38 g/mol [2] | 201.22 g/mol [2][3] |

| Appearance | White, odorless crystalline solid[3][4] | White crystals or powder[2] |

| Density | 1.73 g/cm³[2][5] | 2.367 g/ml |

| Melting Point | 743 °C (decomposes)[2][5] | 741 °C[6] |

| Boiling Point | 1,575 °C[2][5] | 1,575 °C (decomposes)[6] |

| Solubility | Soluble in water and glycerol; insoluble in alcohol.[4] Solubility in water increases significantly with temperature.[5] | Soluble in water. |

The decahydrate is efflorescent, meaning it can lose water of hydration in dry air, which can alter its molar mass and affect the accuracy of solution concentrations if not stored properly.[4]

Aqueous Chemistry: The Borate-Boric Acid Equilibrium

The primary utility of this compound in biochemical research stems from its behavior in aqueous solutions. When dissolved in water, the tetraborate anion hydrolyzes to form boric acid (B(OH)₃), a weak Lewis acid, and its conjugate base, the tetrahydroxyborate ion [B(OH)₄]⁻.

B₄O₇²⁻ + 7H₂O ⇌ 4B(OH)₃ + 2OH⁻ B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

This equilibrium is the foundation of the borate buffer system. The pKa of boric acid is approximately 9.24, making this compound an excellent buffering agent for maintaining a stable alkaline pH, typically in the range of 8.0 to 10.0.[7][8] This is critical for many enzymatic reactions, protein modifications, and electrophoretic separations that require alkaline conditions.

Caption: Borate-mediated cross-linking of polymer chains via boronate ester formation.

Application in Drug Delivery

This cross-linking chemistry is extensively exploited in the development of stimuli-responsive hydrogels for controlled drug release. [9]

-

pH-Responsive Release: A drug can be encapsulated within a borate-crosslinked hydrogel. At neutral physiological pH (~7.4), the gel is stable. If targeted to an acidic environment (e.g., a tumor microenvironment), the lower pH will break the boronate ester bonds, causing the hydrogel to dissolve and release its payload.

-

Glucose-Responsive Systems: This is a major area of research for diabetes management. [10]An insulin-loaded hydrogel can be designed using boronic acids. In the presence of high glucose concentrations, the glucose (a polyol) competitively binds to the boronate cross-links, displacing the polymer chains. This leads to the degradation of the hydrogel and a proportional release of insulin.

Applications in Molecular and Cellular Biology

Beyond buffering, this compound's unique properties make it a superior choice for specific laboratory techniques.

High-Speed Gel Electrophoresis

In DNA and RNA gel electrophoresis, the buffer's conductivity dictates the amount of heat generated. High heat can cause gel melting and band distortion, limiting the voltage that can be applied. Traditional Tris-based buffers (TBE, TAE) have relatively high conductivity. [11]this compound (SB) buffers have lower ionic mobility, resulting in lower conductivity and less heat generation. [12] Causality: This allows researchers to use much higher voltages (e.g., >30 V/cm) without compromising the gel's integrity. The direct consequence is a significant reduction in run times—often cutting them by 50% or more—while still achieving excellent resolution of small DNA fragments (~100 bp to 3 kb). [13]

Experimental Protocol: Preparation of 20X this compound (SB) Electrophoresis Buffer

Materials:

-

Sodium Hydroxide (NaOH; M.W. = 40.00 g/mol )

-

Boric Acid (H₃BO₃; M.W. = 61.83 g/mol )

-

Deionized (dH₂O) water

Procedure for 1 L of 20X Stock (200 mM NaOH, pH ~8.2):

-

Add Reagents: To 900 mL of dH₂O in a 1 L beaker, add 8 g of solid NaOH and 47 g of boric acid. [14] * Scientist's Note: Adding the NaOH first will generate some heat, which aids in the dissolution of the boric acid. [14]Use fresh, solid NaOH as older solutions can absorb atmospheric CO₂ and alter the final pH. [14]2. Dissolve Completely: Use a magnetic stirrer to mix until all solids are fully dissolved. The solution may appear cloudy initially but will clear. [14]3. Adjust Volume: Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with dH₂O. [14]4. Verify pH: The final pH of the 20X stock should be approximately 8.0-8.3. [14]Dilute 1:20 with dH₂O to make a 1X working solution for casting gels and as a running buffer.

Protein Cross-Linking and Modification

Borate buffers are often used as preferential equilibration solutions for cross-linking reactions, such as those involving dimethyl pimelimidate (DMP). [1]The alkaline pH (typically pH 8) is optimal for the reaction of the cross-linker with primary amines on proteins, while the borate ions themselves do not interfere with the reaction. [1]

Caption: Workflow for a typical protein cross-linking experiment using a borate buffer.

Additional Research Applications

The utility of this compound extends to other specialized fields:

-

Enzyme Inhibition: Boron-containing compounds, including boronic acids, are known to act as potent inhibitors of certain enzymes, particularly serine proteases. [15]The boron atom can form a reversible-covalent bond with the active site serine residue, effectively blocking enzyme activity. [15]This property is being explored for therapeutic applications. [16][17]* Flame Retardancy: In materials science, borates are used as effective flame retardants. [1][8]When heated, they release water, which cools the material. [18]More importantly, they form a protective glassy layer (char) on the surface, which acts as an insulator and barrier, slowing pyrolysis and hindering the release of flammable gases. [18][19]* Boron Neutron Capture Therapy (BNCT): Boron-containing drugs, such as borono-phenylalanine (BPA), are used in this targeted cancer therapy. [20][21]The non-radioactive ¹⁰B isotope is delivered selectively to tumor cells. When the tumor is irradiated with thermal neutrons, the boron atoms capture them, triggering a nuclear reaction that releases high-energy alpha particles, which kill the cancer cell from within. [20]

Safety and Handling

Despite its widespread use, this compound is not benign and must be handled with appropriate precautions.

-

Toxicity: this compound is classified as a reproductive toxin (Category 1) and may damage fertility or the unborn child. [4]It is also harmful if swallowed, causing gastrointestinal distress. [4][5]Overexposure to borax dust can cause respiratory irritation. [5][22]* Handling: Always obtain and read the Safety Data Sheet (SDS) before use. [4]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. [4]Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Storage: Store in a tightly sealed container in a dry place. [4]Due to its efflorescent nature, it is best stored in a Flinn Chem-Saf™ bag or similar protective container to maintain its hydration state. [4]

Conclusion

This compound is a remarkably versatile chemical whose utility in research is directly derived from its fundamental properties. Its capacity to form a stable alkaline buffer, its unique ability to reversibly cross-link diol-containing polymers, and its favorable electrochemical properties for electrophoresis are not just isolated facts but interconnected characteristics rooted in its aqueous chemistry. For the modern researcher, a thorough understanding of the principles outlined in this guide—from the borate-boric acid equilibrium to the mechanism of boronate ester formation—is essential for designing robust experiments, troubleshooting protocols, and innovating new applications in drug development and beyond.

References

-

This compound: Formula, Properties, Uses & Preparation in Chemistry. Vedantu. [Link]

-

Top Borax Uses in Chemistry: Properties & Applications. Vedantu. [Link]

-

This compound as an electrophoresis buffer. ResearchGate. [Link]

-

6 Final Report on the Safety Assessment of this compound and Boric Acid. SAGE Journals. [Link]

-

Properties of this compound – Na2[B4O5(OH)4]. BYJU'S. [Link]

-

Borax. Wikipedia. [Link]

-

This compound buffer for gel electrophoresis. UTEP. [Link]

-

A Glycan-Based Ligands for Phenotypic Profiling and Selective Immunomodulation of Alveolar Macrophage for Resolution of Inflammation. MDPI. [Link]

-

Cross-linking mechanisms between hydroxyl groups of polymers and borax... ResearchGate. [Link]

-

Amended Safety Assessment of this compound and Boric Acid as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Applications of Borax. GeeksforGeeks. [Link]

-

Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood. U.S. Borax. [Link]

-

Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. PMC. [Link]

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

-

Application of drug delivery system to boron neutron capture therapy for cancer. PubMed. [Link]

-

How to prepare proper Borate buffer for neuron coating? ResearchGate. [Link]

-

Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. NIH. [Link]

-

HEALTH EFFECTS. Toxicological Profile for Boron - NCBI Bookshelf - NIH. [Link]

-

Effect of borax on immune cell proliferation and sister chromatid exchange in human chromosomes. PMC - PubMed Central. [Link]

-

Faster, Even Cooler DNA Gels! Bitesize Bio. [Link]

-

Plasticizing and crosslinking effects of borate additives on the structure and properties of poly(vinyl acetate). RSC Publishing. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Chemistry – A European Journal. [Link]

-

Borates in pharmaceutical use. U.S. Borax. [Link]

-

Boric Acid Technical Fact Sheet. National Pesticide Information Center. [Link]

-

A detailed examination of boronic acid-diol complexation. ResearchGate. [Link]

- Borate cross-linking solutions.

-

Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. [Link]

-

Boron-Based Flame Retardants and Flame Retardancy. ResearchGate. [Link]

-

Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [Link]

-

Preparing Borax RapidBuffer for electrophoresis. Protocols.io. [Link]

-

Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications (RSC Publishing). [Link]

-

Uses of Borax. BYJU'S. [Link]

-

Boron Containing Compounds as Protease Inhibitors. ResearchGate. [Link]

-

Stimuli-Responsive Boron-Based Materials in Drug Delivery. MDPI. [Link]

-

Interaction of Boron-Based Cross-Linkers with Polymer Binders for Silicon Anodes in Lithium-Ion Batteries. ACS Publications. [Link]

-

Effect of boron-zinc-aluminum-silicium compounds on the fire performance of ultra-low density fiberboards. BioResources. [Link]

-

New Boron Delivery Agents. PMC - NIH. [Link]

-

Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar. [Link]

Sources

- 1. Borax - Wikipedia [en.wikipedia.org]

- 2. This compound: Formula, Properties, Uses & Preparation in Chemistry [vedantu.com]

- 3. Top Borax Uses in Chemistry: Properties & Applications [vedantu.com]

- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. byjus.com [byjus.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Applications of Borax - GeeksforGeeks [geeksforgeeks.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Preparing Borax RapidBuffer for electrophoresis [protocols.io]

- 12. lclane.net [lclane.net]

- 13. bitesizebio.com [bitesizebio.com]

- 14. utminers.utep.edu [utminers.utep.edu]

- 15. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 17. pnas.org [pnas.org]

- 18. Borates in Flame Retardants | AMERICAN BORATE COMPANY [americanborate.com]

- 19. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]

- 20. Application of drug delivery system to boron neutron capture therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New Boron Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Borax in Scientific Experiments

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), commonly known as borax, is a compound whose scientific significance extends far beyond its modern applications in consumer products. For centuries, its unique chemical properties made it an indispensable tool in the scientific laboratory, fundamentally enabling advancements in analytical chemistry, metallurgy, and materials science. This technical guide provides an in-depth exploration of the historical applications of borax in scientific experimentation. It delves into the causality behind its use as a flux in metallurgical analysis, its foundational role in the qualitative identification of metals via the borax bead test, its utility in the formulation of early buffer solutions, and its critical contribution to the development of borosilicate glass. Each application is detailed with historical context, underlying chemical principles, and step-by-step experimental protocols, offering researchers and professionals a comprehensive understanding of this versatile compound's legacy in the pursuit of scientific knowledge.

Introduction: The Enduring Utility of Borax in Scientific Inquiry

Borax, a naturally occurring mineral, was utilized by ancient civilizations long before its elemental composition was understood.[1] Its journey from a component in ancient Egyptian mummification and Roman goldsmithing to a staple on the 19th-century chemist's bench is a testament to its remarkable properties.[1][2] The core of borax's scientific utility lies in its behavior upon heating and its ability to form a pH-stable solution. When heated, borax loses its water of crystallization and melts into a clear, glassy substance, boric anhydride (B₂O₃), which can dissolve metal oxides.[3][4] In aqueous solutions, borax hydrolyzes to form boric acid and its conjugate base, establishing a buffer system. These two fundamental characteristics paved the way for its pivotal role in a multitude of historical scientific experiments.

Borax as a Metallurgical Flux: Purifying and Analyzing Metals

The use of borax as a flux in metallurgy dates back to ancient Roman goldsmiths and was a well-established practice by the 19th century.[2] A flux is a chemical cleaning agent that facilitates brazing, soldering, and welding by removing and preventing the formation of oxides.[4]

Causality of Experimental Choice: The Chemistry of Flux Action

In metallurgical processes, the presence of metal oxides and other impurities on the surface of molten metals can hinder the formation of strong alloys and accurate assays.[5] Borax was the ideal choice for a flux due to two primary reasons:

-

Lowering Melting Points: Borax significantly lowers the melting point of impurities like silica and metal oxides, creating a molten slag.[5]

-

Dissolving Oxides: The molten boric anhydride formed from heating borax is an excellent solvent for a wide range of metal oxides.[4][6] This property allows it to effectively "clean" the surface of the molten metal.

The chemical reaction involves the formation of a borosilicate slag, which is less dense than the molten metal and can be easily skimmed off.[5] This purification was crucial for both the production of high-quality metals and for the accurate quantitative analysis of precious metals in ores, a process known as fire assay. In gold extraction, for example, borax is added to the milled ore to reduce the melting point of gold to a level accessible to small-scale miners.[7]

Historical Experimental Protocol: Gold Extraction using Borax Flux

The following protocol outlines a historical method for small-scale gold extraction, demonstrating the practical application of borax as a flux.

Objective: To separate gold from heavy mineral concentrates.

Materials:

-

Gold-bearing mineral concentrate

-

Powdered borax (sodium tetraborate)

-

Crucible (clay or graphite)

-

Furnace or forge capable of reaching the melting point of gold

-

Tongs

-

Ingot mold

Procedure:

-

The gold-bearing concentrate is placed into the crucible.

-

Borax is added to the concentrate. The ratio of borax to concentrate would have been determined empirically, often with a significant amount of borax to ensure complete fluxing of impurities.

-

The crucible is placed in a furnace and heated to a temperature above the melting point of gold (1064°C). The borax melts and dissolves the metal oxides and silicates present in the concentrate, forming a liquid slag.

-

The molten mixture is kept at high temperature to allow the denser gold to settle at the bottom of the crucible.

-

The crucible is carefully removed from the furnace using tongs.

-

The molten contents are poured into an ingot mold. The slag, being less dense, is either poured off first or separates upon cooling, leaving a button of purified gold.

This method, while rudimentary by modern standards, was effective and safer than the mercury amalgamation process also used historically.[7]

Visualization: The Fluxing Action of Borax

Caption: The process of borax acting as a flux to purify molten metal.

The Borax Bead Test: A Pillar of Qualitative Analysis

Introduced by the Swedish chemist Jöns Jacob Berzelius in 1812, the borax bead test was a cornerstone of qualitative inorganic analysis for over a century.[3][8] This simple yet elegant test allowed chemists to identify the presence of certain metals in a sample based on the characteristic color they imparted to a fused borax bead.

Causality of Experimental Choice: The Formation of Colored Metaborates

The scientific principle behind the borax bead test is the formation of metal metaborates.[3] When borax is heated, it first swells as it loses its water of crystallization, then shrinks into a clear, colorless, glass-like bead of sodium metaborate (NaBO₂) and boric anhydride (B₂O₃).[3]

Na₂B₄O₇ → 2NaBO₂ + B₂O₃ [9]

When a small amount of a metallic salt is introduced to the hot bead and reheated, the metal oxide reacts with the boric anhydride to form a metal metaborate, which often has a distinct color.[9]

CuO + B₂O₃ → Cu(BO₂)₂ (Copper(II) metaborate) [9]

The color of the bead can also vary depending on whether it is heated in the oxidizing (outer) or reducing (inner) part of the flame, as the oxidation state of the metal can change.[10]

Experimental Protocol: The Borax Bead Test

Objective: To identify the presence of specific metal ions in a sample.

Materials:

-

Platinum or nichrome wire with a small loop at the end

-

Bunsen burner or alcohol lamp

-

Powdered borax

-

The unknown sample (as a solid)

Procedure:

-

Heat the loop of the platinum wire in the flame until it is red hot.[3]

-

Dip the hot loop into the powdered borax, coating it with a small amount of the powder.[3]

-

Heat the borax-coated loop in the hottest part of the flame. The borax will swell and then fuse into a clear, colorless, glassy bead.[3]

-

Allow the bead to cool slightly, then touch it to the unknown sample to pick up a tiny amount of the substance.[3]

-

Introduce the bead with the adhering sample into the oxidizing (outer cone) part of the flame and heat until the substance is dissolved in the bead.

-

Remove the bead from the flame and observe its color, both when hot and after it has cooled.

-

Reheat the bead in the reducing (inner cone) part of the flame.

-

Remove the bead and again observe its color when hot and when cool.

-

Compare the observed colors to a standard chart to infer the identity of the metal ion.

Data Presentation: Characteristic Colors of Borax Beads

The following table summarizes the colors produced by various metal ions in the borax bead test.

| Metal Ion | Oxidizing Flame | Reducing Flame |

| Copper (Cu²⁺) | Green (hot), Blue (cold)[10] | Colorless (hot), Opaque red (cold)[10] |

| Iron (Fe²⁺/Fe³⁺) | Yellowish-brown (hot), Yellow (cold)[10] | Bottle-green (hot and cold)[9] |

| Chromium (Cr³⁺) | Yellow (hot), Green (cold)[11] | Green (hot and cold)[11] |

| Cobalt (Co²⁺) | Deep blue (hot and cold)[11] | Deep blue (hot and cold)[11] |

| Manganese (Mn²⁺) | Violet/Amethyst (hot and cold)[10] | Colorless (hot and cold)[10] |

| Nickel (Ni²⁺) | Violet (hot), Reddish-brown (cold)[11] | Gray and opaque[9] |

Visualization: Borax Bead Test Workflow

Caption: The sequential workflow of the historical borax bead test.

Borax in Early Buffer Solutions: Maintaining pH Stability

The concept of buffer solutions is fundamental to modern chemistry and biology. While the theoretical understanding was developed over time, borax solutions were among the early practical examples of buffers used in scientific experiments. Borate buffers are still widely used today, particularly in applications like electrophoresis.[12]

Causality of Experimental Choice: The Boric Acid-Borate Equilibrium

A buffer solution resists changes in pH upon the addition of an acid or a base. Borax solutions exhibit this property due to the equilibrium established between boric acid (a weak acid) and its conjugate base, the borate ion. When borax is dissolved in water, it hydrolyzes to form boric acid (H₃BO₃) and sodium hydroxide.

Na₂B₄O₇ + 7H₂O ⇌ 2NaOH + 4H₃BO₃

The resulting solution contains boric acid and borate ions, which can neutralize added acid or base, thus stabilizing the pH. This property was invaluable in early biochemical experiments where maintaining a constant pH was critical for observing biological processes.

Historical Experimental Protocol: Preparation of a Borate Buffer (pH ~8.6)

The following protocol is based on historical practices and fundamental chemical principles for preparing a simple borate buffer.

Objective: To prepare a stable buffer solution with a pH in the alkaline range.

Materials:

-

Borax (sodium tetraborate decahydrate)

-

Boric acid

-

Distilled water

-

Glass beaker

-

Stirring rod

-

Balance

Procedure:

-

To prepare a buffer with a pH of approximately 8.6, weigh out 6.36 grams of borax and 2.75 grams of boric acid.[12]

-

Dissolve both solids in approximately 800 mL of distilled water in a glass beaker, stirring until fully dissolved.[12]

-

Transfer the solution to a 1-liter volumetric flask or graduated cylinder.

-

Add distilled water to bring the final volume to 1 liter.[12]

-

Stopper and invert the container several times to ensure the solution is homogeneous. The resulting buffer will have an ionic strength of approximately 0.05.[12]

The pH could be adjusted by varying the ratio of borax to boric acid, a principle that would have been determined through systematic experimentation in historical laboratories.

Borax in the Genesis of Scientific Glassware: The Birth of Borosilicate Glass

The development of modern laboratory science was critically dependent on the invention of glassware that could withstand thermal shock and chemical corrosion. Until the late 19th century, glass was fragile and prone to shattering with rapid temperature changes.[13] The pioneering work of German chemist Otto Schott revolutionized glass technology through the incorporation of boron compounds.[14]

Causality of Experimental Choice: The Structural Role of Boron in Glass

In the late 1800s, Otto Schott, in collaboration with Ernst Abbe and Carl Zeiss, systematically experimented with different chemical additives to improve the properties of glass.[14][15] Schott discovered that adding boric acid to the traditional glass formulation (silica, soda, and lime) resulted in a new type of glass with a very low coefficient of thermal expansion.[14]

This property arises from the way boron is incorporated into the silica network. Boron atoms form strong, flexible bonds with oxygen, creating a more stable and less expansive molecular structure.[13] This "borosilicate" glass could withstand significant temperature differentials without cracking, making it ideal for laboratory flasks, beakers, and other apparatus that needed to be heated.[16] This breakthrough led to the creation of "Jena glass" and later, in the United States, "Pyrex" in 1916.[2]

Visualization: The Effect of Boron on Glass Structure

Caption: Simplified comparison of the rigid soda-lime glass network versus the more flexible borosilicate network.

Conclusion

The historical applications of borax in scientific experiments underscore the profound impact that a single, versatile compound can have on the advancement of multiple scientific disciplines. From enabling the precise analysis of metals to providing the transparent, durable vessels in which chemical reactions could be safely observed, borax has been a silent yet essential partner in scientific discovery. Its legacy persists not only in the continued use of borate-based materials and solutions but also in the fundamental chemical principles that its historical applications so elegantly demonstrated. Understanding this history provides valuable context for modern researchers and reminds us that the foundational tools of science often have rich and multifaceted origins.

References

-

Bead test. (n.d.). In Wikipedia. Retrieved January 25, 2026. [Link]

-

Uses of Borates in Metallurgy. (n.d.). American Borate Company. Retrieved January 25, 2026. [Link]

-

Borax. (n.d.). In Wikipedia. Retrieved January 25, 2026. [Link]

-

How do I prepare 0.5M pH 9.5 Borate Buffer? (2017, March 28). ResearchGate. [Link]

-

Borosilicate Glass: A Short History. (2023, January 18). U.S. Borax. [Link]

-

Structure and Properties of Borax, Processes and Reactions of Borax Bead Test. (n.d.). Aakash Institute. Retrieved January 25, 2026. [Link]

-

Borax glass beads - who knew? (2019, December 30). Materials Witness. [Link]

-

Travis, W. P. (2015). Borax, Boric Acid, and Boron-From Exotic to Commodity. ResearchGate. [Link]

-

Otto Schott. (n.d.). In Wikipedia. Retrieved January 25, 2026. [Link]

- Borax boric acid buffer solution and application thereof in electrophoresis. (2021).

-

Borax Bead Test and its Applications. (2023, October 3). YouTube. [Link]

-

Borates in metallurgical applications. (n.d.). U.S. Borax. Retrieved January 25, 2026. [Link]

-

What is Borax? (2017, March 20). McGill University Office for Science and Society. [Link]

-

Borax Bead Test – Uses, Procedure, and Precautions. (n.d.). Chemistry Lovers. Retrieved January 25, 2026. [Link]

-

preparation of buffer. (n.d.). Retrieved January 25, 2026, from [Link]

-

Qualitative Analysis - Borax Bead Test. (2016, July 19). Learn CBSE. [Link]

-

Borax: History & Uses. (n.d.). National Park Service. Retrieved January 25, 2026. [Link]

-

Technical Glasses. (n.d.). SCHOTT AG. Retrieved January 25, 2026. [Link]

-

Preparing Borax RapidBuffer for electrophoresis. (2022, May 5). Protocols.io. [Link]

-

The Borax Method of Gold Extraction for Small-Scale Miners. (2014). ResearchGate. [Link]

-

Jöns Jakob Berzelius. (2018, August 20). Linda Hall Library. [Link]

-

Borax as a Metallurgical Flux: Enhancing Brazing, Soldering, and Welding Processes. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

What is borosilicate glass and do we need it? (2025, August 11). U.S. Borax. [Link]

-

Science Play And Research Kit: Borax Bead And Flame Tests. (2013, December 18). [Link]

-

Borax-bead test. (n.d.). Oxford Reference. Retrieved January 25, 2026. [Link]

-

The Chemical History of Superior Glass. (2019). American Scientist. [Link]

-

Early Use of Borax in Ceramics and Enamels. (2018, December 11). U.S. Borax. [Link]

-

Optical glass and optical design: Otto Schott´s role in the entangled development. (2022, July 25). ResearchGate. [Link]

-

The Role of Borax in Metal Smelting. (2025, June 27). United Chemical. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is Borax? | Office for Science and Society - McGill University [mcgill.ca]

- 3. Bead test - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. unitedchemicalcn.com [unitedchemicalcn.com]

- 6. borax.com [borax.com]

- 7. researchgate.net [researchgate.net]

- 8. Materials Witness: Borax glass beads - who knew? [matsciwit.blogspot.com]

- 9. chemistrylovers.com [chemistrylovers.com]

- 10. learncbse.in [learncbse.in]

- 11. aakash.ac.in [aakash.ac.in]

- 12. CN113176324A - Borax boric acid buffer solution and application thereof in electrophoresis - Google Patents [patents.google.com]

- 13. Borate Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. Borosilicate Glass: A Short History | U.S. Borax [borax.com]

- 15. Otto Schott - Wikipedia [en.wikipedia.org]

- 16. The Chemical History of Superior Glass | American Scientist [americanscientist.org]

A Researcher's Guide to Sodium Borate: Navigating the Decahydrate vs. Anhydrous Forms in the Laboratory

In the landscape of laboratory reagents, few compounds offer the versatility of sodium borate. From maintaining pH in sensitive enzymatic reactions to serving as a flux in materials science, its utility is well-established. However, the choice between its two common forms—decahydrate and anhydrous—is a critical decision point for the discerning researcher, with significant implications for experimental accuracy, reproducibility, and efficiency. This guide provides an in-depth technical analysis of these two forms, moving beyond a simple recitation of properties to elucidate the causal relationships between their chemical nature and practical application.

Fundamental Properties: More Than Just Water Weight

At first glance, the primary distinction between this compound decahydrate (Na₂B₄O₇·10H₂O) and anhydrous this compound (Na₂B₄O₇) is the presence of water of crystallization. This water content, however, profoundly influences their physical and chemical behaviors in a laboratory setting.

| Property | This compound Decahydrate | Anhydrous this compound | Significance in a Laboratory Context |

| Molar Mass | 381.37 g/mol [1] | 201.22 g/mol [2] | Crucial for accurate molar concentration calculations. A nearly twofold difference necessitates careful selection and calculation. |

| Appearance | White, crystalline solid[3] | White, glassy crystalline solid[2] | The glassy nature of the anhydrous form is a result of its production by fusing the hydrated form.[3] |

| Density | 1.73 g/cm³[3] | 2.37 g/cm³[2] | The higher density of the anhydrous form can be advantageous in applications requiring high bulk density. |

| Melting Point | Decomposes at 75 °C[3] | 742 °C[2] | The low decomposition temperature of the decahydrate, where it loses its water of crystallization, makes the anhydrous form essential for high-temperature applications.[4] |

| Solubility in Water (at 20°C) | ~5.1 g/100 mL[1] | ~2.5 g/100 mL[2] | The decahydrate is more readily soluble in water at room temperature, which can be a practical advantage in buffer preparation. |

| Hygroscopicity | Stable under normal atmospheric conditions[5] | Hygroscopic (readily absorbs moisture from the air) | This is a critical differentiator for weighing accuracy and storage. The hygroscopic nature of the anhydrous form can introduce significant errors. |

| Efflorescence | Can lose water of hydration in very dry environments | Not applicable | The potential for the decahydrate to lose water can alter its molar mass and affect the accuracy of prepared solutions if not stored properly. |

The Critical Choice: Application-Specific Guidance

The decision to use either the decahydrate or anhydrous form of this compound is not arbitrary but is dictated by the specific requirements of the application. The following sections provide a detailed rationale for these choices.

Buffer Preparation: A Tale of Two Calculations

This compound buffers are widely used in molecular biology, biochemistry, and pharmaceutical sciences for their buffering capacity in the alkaline pH range.[6] The choice of starting material directly impacts the preparation protocol.

Experimental Protocol: Preparation of a 0.1 M this compound Buffer (pH 9.2)

Method A: Using this compound Decahydrate (Na₂B₄O₇·10H₂O)

-

Calculation: To prepare 1 L of a 0.1 M solution, you will need: 0.1 mol/L * 381.37 g/mol = 38.14 g

-

Procedure: a. Weigh out 38.14 g of this compound decahydrate. b. Dissolve the solid in approximately 800 mL of deionized water. Gentle heating may be required to facilitate dissolution. c. Allow the solution to cool to room temperature. d. Adjust the pH to 9.2 using a calibrated pH meter and dropwise addition of hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed. e. Bring the final volume to 1 L with deionized water.

Method B: Using Anhydrous this compound (Na₂B₄O₇)

-

Calculation: To prepare 1 L of a 0.1 M solution, you will need: 0.1 mol/L * 201.22 g/mol = 20.12 g

-

Procedure: a. Due to its hygroscopic nature, it is crucial to handle anhydrous this compound in a low-humidity environment (e.g., a glove box) or to weigh it quickly. b. Weigh out 20.12 g of anhydrous this compound. c. Dissolve the solid in approximately 800 mL of deionized water. The dissolution may be slower than the decahydrate form. d. Allow the solution to cool to room temperature. e. Adjust the pH to 9.2 using a calibrated pH meter and dropwise addition of HCl or NaOH. f. Bring the final volume to 1 L with deionized water.

Causality Behind the Choice:

-

This compound Decahydrate: Preferred for routine buffer preparation due to its higher solubility at room temperature and, critically, its stability in air. The consistent water of hydration ensures that the weighed mass accurately reflects the amount of borate, leading to more reproducible buffer concentrations.[5]

-

Anhydrous this compound: While requiring a smaller mass, its hygroscopic nature presents a significant challenge to accurate weighing. The absorption of atmospheric moisture can lead to an overestimation of the weighed amount, resulting in a buffer with a lower-than-intended concentration. Therefore, its use in buffer preparation is generally discouraged unless specific circumstances, such as the need to avoid introducing additional water into a non-aqueous system, are paramount.

Caption: Workflow for preparing a 0.1 M borate buffer.

As a Primary Standard in Titrimetry: The Case for Hydration

In analytical chemistry, a primary standard must be a substance of high purity and stability, allowing for the accurate determination of the concentration of a titrant. This compound decahydrate is widely recognized as an excellent primary standard for the standardization of strong acids.[3]

The rationale for this lies in the stability of its hydration. Under normal laboratory conditions, the ten water molecules are an integral and consistent part of the crystal structure.[5] This stability ensures a constant and well-defined molar mass, which is a prerequisite for a primary standard.

In contrast, anhydrous this compound is unsuitable as a primary standard. Its hygroscopic nature means that its mass will change upon exposure to the atmosphere, making it impossible to weigh an accurate and known amount of the substance. This variability in mass would introduce a significant and unacceptable error in the standardization of a titrant.

Caption: Decahydrate's suitability as a primary standard.

High-Temperature Applications: The Anhydrous Advantage

In fields such as metallurgy and glass manufacturing, this compound is used as a flux to dissolve metal oxides.[3] In these high-temperature processes, the presence of water is detrimental. When this compound decahydrate is heated, it first dissolves in its own water of crystallization, then boils, and finally solidifies into a porous mass before melting at a much higher temperature. This process, known as intumescence, can lead to foaming and spattering, which is undesirable in many industrial applications.[4]

Anhydrous this compound, lacking water of crystallization, melts directly at its high melting point without any foaming.[4] This predictable and controlled melting behavior makes it the superior choice for high-temperature applications.

Considerations in Drug Development and Biochemical Assays

In pharmaceutical formulations, this compound can be used as a buffering agent or as a cross-linking agent. The choice between the two forms depends on the specific requirements of the formulation. If a solid dosage form is being developed and moisture content is a critical parameter for stability, the anhydrous form might be considered, provided that manufacturing conditions can control its hygroscopicity. For aqueous formulations, the decahydrate is generally preferred for its ease of dissolution.

In enzymatic assays, the primary concern is the final concentration of the borate buffer. As discussed, the decahydrate form allows for more accurate and reproducible buffer preparation. The presence of water of crystallization in the solid form has no direct impact on the enzyme's activity once it is dissolved to the desired buffer concentration. However, the accuracy of this concentration is paramount, as pH can significantly influence enzyme kinetics. The potential for weighing errors with the anhydrous form makes the decahydrate the safer and more reliable choice for ensuring the intended buffer conditions.

Handling and Storage: Preserving Integrity

The distinct properties of the two forms of this compound necessitate different storage and handling protocols to maintain their integrity.

-

This compound Decahydrate: Should be stored in a well-sealed container in a cool, dry place to prevent efflorescence (loss of water) in overly dry conditions or clumping in humid environments.

-

Anhydrous this compound: Must be stored in a tightly sealed container, preferably in a desiccator, to minimize contact with atmospheric moisture. When handling, it is advisable to work in a low-humidity environment and to minimize the time the container is open.

Conclusion: A Matter of Context and Precision

The choice between this compound decahydrate and its anhydrous counterpart is a clear illustration of the importance of understanding the fundamental properties of laboratory reagents. For applications demanding high accuracy in aqueous solution preparation, such as buffer formulation and use as a primary standard, the stability and reliable stoichiometry of the decahydrate form make it the unequivocal choice. Conversely, for high-temperature applications where the presence of water would be disruptive, the anhydrous form is essential.

As scientists and researchers, our commitment to precision and reproducibility compels us to look beyond the chemical formula and consider the practical implications of a reagent's physical and chemical properties. A thoughtful and informed selection of the appropriate form of this compound is a foundational step in ensuring the integrity and success of our experimental endeavors.

References

-

Wikipedia. (n.d.). Borax. Retrieved from [Link]

-

Environex. (n.d.). Borax-Anhydrous-and-hydrated.pdf. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2002). Dehydration Behaviour of Borax Pentahydrate to Anhydrous Borax by Multi-Stage Heating in a Fluidized. Retrieved from [Link]

-

PubChem. (n.d.). Borax (B4Na2O7.10H2O). Retrieved from [Link]

-

Quora. (2023, March 22). Why does anhydrous sodium tetraborate have a lower solubility as compared to its decahydrate form?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). 11: Solubility and Borax (Experiment). Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2002). Dehydration Behaviour of Borax Pentahydrate to Anhydrous Borax by Multi-Stage Heating in a Fluidized. Retrieved from [Link]

-

Quora. (2017, September 28). Why is borax a good primary standard?. Retrieved from [Link]

-

UTEP. (n.d.). This compound buffer for gel electrophoresis. Retrieved from [Link]

-

Bangs Laboratories. (2017, October 9). Buffers. Retrieved from [Link]

-

National Institute of Standards & Technology. (n.d.). SRM 187f Sodium Tetraborate Decahydrate (Borax) (pH Standard). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 13). 3.1: Standardisation of Hydrochloric acid with Borax. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Choice between anhydrous borax and borax hydrates. Retrieved from [Link]

-

PubMed. (1998, Winter). Measurement of borate in occupational environments. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Crystallization kinetics of the borax decahydrate. Retrieved from [Link]

-

Borate buffer System Background. (n.d.). Retrieved from [https://www.sas.upenn.edu/~jbryson/Borate buffer System.pdf]([Link] buffer System.pdf)

-

NIH. (n.d.). Toxicological Profile for Boron. Retrieved from [Link]

-

NIH. (n.d.). Enzyme Activity and Flexibility at Very Low Hydration. Retrieved from [Link]

-

YouTube. (2024, June 5). Borate buffer solution preparation (pH range of 9.2 to 11.0 ). Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, January 3). Why is Borax used as a primary standard?. Retrieved from [Link]

-

Hampton Research. (n.d.). Salt or Protein Crystals?. Retrieved from [Link]

-

NIH. (n.d.). A comparison of salts for the crystallization of macromolecules. Retrieved from [Link]

-

NIH. (n.d.). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Retrieved from [Link]

-

ResearchGate. (2025, August 5). B(OH)4 hydration and association in sodium metaborate solutions. Retrieved from [Link]

-

Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Retrieved from [Link]

-

PubMed. (2022, April 12). Sodium Borates: Expanding the Electrolyte Selection for Sodium-Ion Batteries. Retrieved from [Link]

-

MDPI. (2023, December 8). Steady State Kinetics for Enzymes with Multiple Binding Sites Upstream of the Catalytic Site. Retrieved from [Link]

-

ResearchGate. (2026, January 22). Machine Learning–Based Prediction of Boron Desorption in Acidic Tea-Growing Soils. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Limited stability of the pH reference material sodium tetraborate decahydrate (“borax”). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Boron Determination—A Review of Analytical Methods. Retrieved from [Link]

Sources

understanding the different forms of sodium tetraborate

An In-Depth Technical Guide to the Forms of Sodium Tetraborate for Researchers and Drug Development Professionals

Introduction: Beyond the Moniker of 'Borax'

Sodium tetraborate is a compound of significant utility in both foundational research and applied pharmaceutical sciences. While commonly known by its household name, borax, this designation typically refers to only one of its hydrated forms, the decahydrate. For the researcher, scientist, or formulation expert, a nuanced understanding of the distinct physicochemical properties of its primary forms—anhydrous, pentahydrate, and decahydrate—is critical for precise and reproducible application. The choice of hydrate has direct implications for solubility, stability, boron content, and handling characteristics.

This guide provides a detailed examination of the different forms of sodium tetraborate, moving beyond simplistic representations to explore their correct chemical structures, comparative properties, and specific applications. We will delve into the causality behind their utility as buffering agents and pharmaceutical excipients, provide validated experimental protocols for their characterization, and offer insights into selecting the optimal form for a given scientific endeavor.

The Core Tetraborate Anion: A Structural Clarification

A frequent point of confusion in literature and on safety data sheets is the precise chemical structure of hydrated sodium tetraborate. While often written as Na₂B₄O₇·nH₂O, this representation is a simplification. X-ray crystallography has revealed that the core of the hydrated salt is the complex anion, [B₄O₅(OH)₄]²⁻.[1] In this structure, two boron atoms are trigonal planar (three-coordinate) and two are tetrahedral (four-coordinate), bridged by oxygen atoms.[1][2]

This structural reality means the common hydrated forms are more accurately represented as:

Understanding this underlying structure is key to appreciating the compound's chemical behavior, particularly its role in forming buffered aqueous solutions. The presence of hydroxyl groups covalently bonded to boron is fundamental to its acid-base chemistry.

Comparative Physicochemical Properties

The degree of hydration dictates the physical and chemical properties of sodium tetraborate. The selection of a specific form is therefore a critical decision based on the requirements of the application, such as desired boron concentration, solubility rate, or thermal stability.

| Property | Sodium Tetraborate Anhydrous | Sodium Tetraborate Pentahydrate | Sodium Tetraborate Decahydrate (Borax) |

| Chemical Formula | Na₂B₄O₇[1] | Na₂B₄O₇·5H₂O | Na₂B₄O₇·10H₂O[4] |

| Correct Formula | Na₂B₄O₇ | Na₂[B₄O₅(OH)₄]·3H₂O[1] | Na₂[B₄O₅(OH)₄]·8H₂O[1] |

| Molar Mass ( g/mol ) | 201.22[5] | 291.29 | 381.38[1] |

| Appearance | White to gray, odorless powder or glassy solid[5][6] | White, odorless, crystalline granules[7] | White or colorless crystalline solid[1] |

| Density (g/cm³) | 2.367[6] | 1.82 - 1.88[1][8] | 1.73[1] |

| Melting Point (°C) | 741 - 743[1][6] | ~200 (decomposes)[8] | ~75 (decomposes)[1][9] |

| Water Solubility | 2.56 g/100 mL at 20°C[6] | 3.8 g/100 mL at 20°C[7] | 3.17 g/100 mL at 20°C[1] |

| pH (Aqueous Solution) | ~9.3 (3% solution at 20°C)[6] | Alkaline | ~9.24 (1% solution at 20°C)[4] |

| Stability | Hygroscopic; absorbs moisture from the air[6] | Stable under normal conditions; less prone to caking than decahydrate. | Effloresces in warm, dry air (loses water); cakes in humid air[4] |

Interconversion and Phase Behavior

The hydrated forms of sodium tetraborate are thermally labile, transitioning to lower hydrates and ultimately the anhydrous form upon heating. This behavior is predictable and is a primary method for both producing the different forms and for their quantitative analysis.

-

Decahydrate to Pentahydrate: When heated above approximately 60.8°C, the decahydrate form loses water of crystallization and the less hydrated pentahydrate becomes the stable form that crystallizes from solution.[1]

-

Hydrates to Anhydrous: To produce the anhydrous form, the hydrated salts must be heated to drive off all water of crystallization. Complete conversion is typically achieved by heating above 300°C.[1] The resulting anhydrous material can exist in several crystalline forms (α, β, γ) or as an amorphous glass.[1]

This thermal conversion pathway is a critical consideration for any application involving heating, as an unintended phase change can alter the material's properties and performance.

Applications in Research and Pharmaceutical Development

The unique properties of sodium tetraborate make it a versatile tool in the laboratory and in formulation science.

The Causality of Buffering Action